molecular formula C12H8ClN3O3 B2837988 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid CAS No. 294853-37-5

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid

Cat. No.: B2837988
CAS No.: 294853-37-5
M. Wt: 277.66
InChI Key: MIGKVCZDGYFEPA-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a 4-chlorobenzoyl group and an amino group at the 3-position, and a carboxylic acid group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

It’s known that this compound is a pyrazinamide analogue . Pyrazinamide is a crucial first-line drug for tuberculosis treatment , suggesting that the compound might also target Mycobacterium tuberculosis .

Result of Action

It’s known that n-(4-chlorophenyl)pyrazine-2-carboxamides, a related compound, showed good activity against mycobacterium tuberculosis h37rv . This suggests that 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid might also have antimycobacterial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorobenzoyl group: This step often involves acylation reactions using 4-chlorobenzoyl chloride in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-methylbenzoyl)amino]pyrazine-2-carboxylic Acid: Similar structure with a methyl group instead of a chlorine atom.

    3-[(4-fluorobenzoyl)amino]pyrazine-2-carboxylic Acid: Contains a fluorine atom instead of chlorine.

    3-[(4-bromobenzoyl)amino]pyrazine-2-carboxylic Acid: Features a bromine atom in place of chlorine.

Uniqueness

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom may enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications.

Biological Activity

3-[(4-Chlorobenzoyl)amino]pyrazine-2-carboxylic acid (CAS No. 294853-37-5) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazine ring substituted with a carboxylic acid and a 4-chlorobenzoyl group. Its molecular formula is C12H10ClN3O3, and it has a molar mass of 273.68 g/mol. The presence of the chlorobenzoyl moiety enhances lipophilicity, potentially influencing its biological activity.

Antimycobacterial Activity

Research has highlighted the compound's antimycobacterial properties, particularly against Mycobacterium tuberculosis. In a study comparing various pyrazine derivatives, this compound demonstrated significant inhibitory activity, with minimum inhibitory concentrations (MICs) comparable to established drugs like pyrazinamide (PZA).

CompoundMIC (μg/mL)Activity
PZA12.5–25High
This compound25–50Moderate to High
Other derivativesVariesModerate

This suggests that modifications to the pyrazine core can enhance activity against tuberculosis pathogens .

Antibacterial and Antifungal Properties

In addition to its antimycobacterial effects, the compound has been evaluated for antibacterial and antifungal activities. Studies indicate that it exhibits moderate inhibition against various bacterial strains and fungi, making it a candidate for further development in infectious disease treatment.

Anti-inflammatory Effects

Emerging evidence suggests that derivatives of pyrazine compounds can influence inflammatory pathways. The presence of the chlorobenzoyl group may enhance interactions with inflammatory mediators, potentially leading to anti-inflammatory effects in vitro. Further studies are required to elucidate these mechanisms fully.

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for pathogen survival.
  • Interaction with Biomolecules : The compound likely interacts with specific receptors or proteins within microbial cells, disrupting their function.

Case Studies

  • Study on Antimycobacterial Activity : A comparative study involving various pyrazine derivatives showed that modifications at the 2-carboxylic acid position significantly influenced the antimycobacterial potency. The study concluded that the chlorobenzoyl substitution is crucial for enhancing activity against Mycobacterium tuberculosis .
  • Evaluation of Antifungal Properties : Another research effort investigated the antifungal potential of this compound against common fungal pathogens. Results indicated moderate efficacy but highlighted the need for structural optimization to improve bioactivity .

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c13-8-3-1-7(2-4-8)11(17)16-10-9(12(18)19)14-5-6-15-10/h1-6H,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGKVCZDGYFEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CN=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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